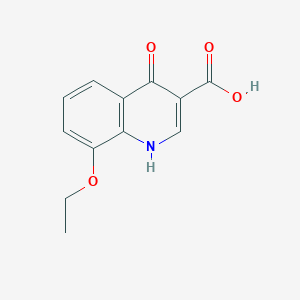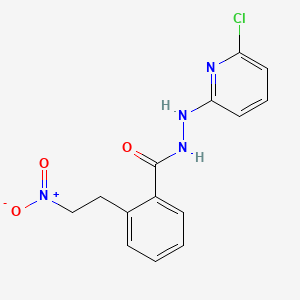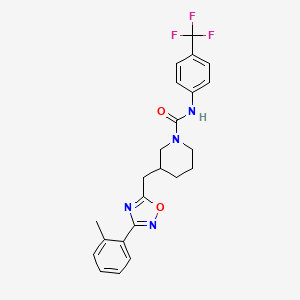
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
カタログ番号:
B2701819
CAS番号:
1203313-74-9
分子量:
335.407
InChIキー:
XYCNDABGDLCFRP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, a component of the compound, is an organic building block . It’s used as an alkylating reagent in the preparation of some chemical building blocks .
Molecular Structure Analysis
Cyclopropanecarbonyl chloride has a linear formula of C3H5COCl . Its molecular weight is 104.53 .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . It’s also used in the synthesis of spirocyclopropane .Physical and Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at 20°C . It has a refractive index of 1.452 , a boiling point of 119°C , and a density of 1.152 g/mL at 25°C .科学的研究の応用
Synthesis and Reactivity
- Facile Synthesis of Derivatives : The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the versatility of cyclopropane-carbonyl and tetrahydroquinoline moieties in constructing complex heterocycles with potential antimicrobial activity (Elkholy & Morsy, 2006).
- Cyclization Processes : The transformation of N-benzoyl-tetrahydroquinoline-2-carboxylic acid into novel carbocyclic compounds showcases the utility of cyclopropanation reactions in creating constrained amino acid systems, underlining the importance of cyclopropane moieties in synthesizing new types of heterocyclic systems (Szakonyi et al., 2002).
Advanced Organic Transformations
- Cycloaddition Reactions : The development of methods for the synthesis of 1,2-dihydroisoquinolines through cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate highlights the compound's role in accessing new heterocyclic frameworks, offering a pathway to novel organic molecules with potential biological applications (Ding, Wang, & Wu, 2009).
- Lewis Acid-Catalyzed Reactions : The use of arylvinylidenecyclopropanes in reactions with ethyl (arylimino)acetates, catalyzed by Lewis acids, to produce pyrrolidine and tetrahydroquinoline derivatives demonstrates the versatility of cyclopropane-containing compounds in synthesizing complex structures, contributing to the diversity of synthetic routes available for constructing pharmacologically relevant molecules (Lu & Shi, 2007).
Safety and Hazards
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNDABGDLCFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamid...
Cat. No.: B2701739
CAS No.: 2034493-68-8
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Cat. No.: B2701740
CAS No.: 111185-99-0
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl...
Cat. No.: B2701741
CAS No.: 1385454-68-1
N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-...
Cat. No.: B2701744
CAS No.: 1375962-80-3


![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2701747.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)


![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2701754.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2701755.png)

![13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2701757.png)
![(2E)-N-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2701758.png)
